molecular formula C7H13NO B8187021 (1S,5R)-(5-Amino-cyclohex-3-enyl)-methanol

(1S,5R)-(5-Amino-cyclohex-3-enyl)-methanol

Cat. No.: B8187021
M. Wt: 127.18 g/mol
InChI Key: XFSRTKPKEPJBMN-BQBZGAKWSA-N
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Description

(1S,5R)-(5-Amino-cyclohex-3-enyl)-methanol is a chemical compound with the molecular formula C7H13NO It is a cyclohexene derivative with an amino group and a hydroxyl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-(5-Amino-cyclohex-3-enyl)-methanol typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by the introduction of the hydroxyl group. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the precursor compound is subjected to hydrogen gas in the presence of a metal catalyst such as palladium or platinum. This method allows for efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-(5-Amino-cyclohex-3-enyl)-methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1S,5R)-(5-Amino-cyclohex-3-enyl)-methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,5R)-(5-Amino-cyclohex-3-enyl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-(5-Amino-cyclohex-3-enyl)-methanol: A stereoisomer with different spatial arrangement of the amino and hydroxyl groups.

    Cyclohexanol: A simpler analog with only a hydroxyl group attached to the cyclohexane ring.

    Cyclohexylamine: A related compound with only an amino group attached to the cyclohexane ring.

Uniqueness

(1S,5R)-(5-Amino-cyclohex-3-enyl)-methanol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which allow for a diverse range of chemical reactions and interactions. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(1S,5R)-5-aminocyclohex-3-en-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-7-3-1-2-6(4-7)5-9/h1,3,6-7,9H,2,4-5,8H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSRTKPKEPJBMN-BQBZGAKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CC1CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H](C[C@H]1CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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